N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide
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Overview
Description
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring is synthesized by reacting 2,4-dichlorobenzyl chloride with thiourea under basic conditions to form 2,4-dichlorobenzylthiourea. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the thiazole ring .
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Introduction of the Morpholinyl Group: : The thiazole intermediate is then reacted with 2,6-dimethyl-4-morpholinecarboxylic acid chloride in the presence of a base, such as triethylamine, to introduce the morpholinyl group at the 2-position of the thiazole ring .
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Acetylation: : The final step involves the acetylation of the morpholinyl-thiazole intermediate using acetic anhydride to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the thiazole ring or other functional groups .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group, using nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis .
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Biology: : It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents .
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Medicine: : The compound has demonstrated anticancer properties in vitro, indicating its potential as a lead compound for the development of new anticancer drugs .
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Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
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Antimicrobial Activity: : The compound inhibits the biosynthesis of bacterial cell wall components, leading to cell lysis and death .
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Anticancer Activity: : It induces apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway, and inhibiting cell proliferation .
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Antifungal Activity: : The compound disrupts the integrity of fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide can be compared with other similar compounds, such as:
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N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide: : This compound has a similar thiazole core but differs in the substituents on the benzyl and morpholinyl groups .
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N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: : These compounds have different substituents on the thiazole ring and exhibit different biological activities .
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N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: : This compound has a different halogen substituent on the benzyl group and shows different antimicrobial and anticancer activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and properties make it a valuable candidate for further study and development in fields such as chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C18H21Cl2N3O2S |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide |
InChI |
InChI=1S/C18H21Cl2N3O2S/c1-11-8-23(9-12(2)25-11)10-17(24)22-18-21-7-15(26-18)5-13-3-4-14(19)6-16(13)20/h3-4,6-7,11-12H,5,8-10H2,1-2H3,(H,21,22,24) |
InChI Key |
OKFVXQRKCGKUSF-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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